molecular formula C20H18FNO3 B12151635 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12151635
M. Wt: 339.4 g/mol
InChI Key: KVKPCVUUHVTVLB-UHFFFAOYSA-N
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Description

The compound 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazine family, characterized by a fused coumarin-oxazine scaffold. This class of compounds is synthesized via aminomethylation reactions involving hydroxylated isoflavones and amino alcohols in the presence of formaldehyde .

Key structural features include:

  • 4-Methyl group at position 4 on the chromene ring.
  • 4-Fluorophenethyl substituent at position 9, contributing to electronic and steric effects.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-13-10-19(23)25-20-16(13)6-7-18-17(20)11-22(12-24-18)9-8-14-2-4-15(21)5-3-14/h2-7,10H,8-9,11-12H2,1H3

InChI Key

KVKPCVUUHVTVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a multi-step process. One common method involves the condensation of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is known for its efficiency and mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key inflammatory pathways. Specifically, it has been shown to suppress the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3, 4, and 9 significantly influence melting points, solubility, and spectral characteristics. Below is a comparative analysis:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
9-(4-Fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (Target) 4-Me, 9-(4-Fluorophenethyl) Not reported N/A Inferred δ 7.2–7.4 (Ar-H), δ 2.3 (CH3) Hypothetical
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (7) 3-(4-OMe), 9-(Furan-3-ylmethyl) 137–139 68 δ 7.5–7.7 (Ar-H), δ 3.8 (OCH3), IR 1680 cm⁻¹ (C=O)
9-(4-Bromo-3-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Me, 9-(4-Br-3-MePh) Not reported N/A Smiles: O=C1CC(C)C2C(O1)C1CN(COC1CC2)C1C(C(C1)C)Br
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4c) 3-(4-FPh), 9-(2-hydroxyethyl) 149–151 81 δ 3.77 (t, 2H, CH2-OH), δ 7.1–7.3 (Ar-H)

Key Observations:

  • Fluorine substituents (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic stability, as seen in compound 4c .
  • Methoxy groups (e.g., 4-methoxyphenyl in compound 7 ) increase solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., bromo-methylphenyl in ) likely decrease solubility but improve target binding specificity.

Tautomerism and Solvent Effects

Chromeno-oxazines exhibit tautomerism between hemiaminal oxazinones and 7-hydroxy-8-oxazinyl chromenones, influenced by solvent polarity and substituent electronic effects . For example:

  • In polar solvents (e.g., DMSO), tautomeric equilibrium favors the 7-hydroxy form due to stabilization of the enol tautomer.
  • Electron-withdrawing groups (e.g., -CF3 in ) stabilize the oxazinone form, while electron-donating groups (e.g., -OCH3) favor the chromenone tautomer .

The target compound’s 4-fluorophenethyl group (moderately electron-withdrawing) may shift equilibrium toward the oxazinone form, enhancing stability in nonpolar environments.

Anti-Inflammatory Activity
  • Compound 9-(4-chlorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6l) showed 41% yield and significant inhibition of croton oil-induced edema in mice, comparable to dexamethasone .
  • The target compound’s 4-methyl group may enhance anti-inflammatory effects by reducing cytochrome P450-mediated metabolism, prolonging half-life .
Anti-Osteoporosis Activity
  • 9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (7) demonstrated dual osteoblast promotion and osteoclast inhibition via BMP/Smad and RANK/RANKL/OPG pathways, outperforming ipriflavone in vivo .
  • The 4-fluorophenethyl group in the target compound may similarly enhance bone-targeting specificity due to fluorine’s affinity for hydroxyapatite .
Antiviral and Antimicrobial Activity
  • 9-(4-Methylphenethyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6o) exhibited antiviral activity against phytopathogens, attributed to the phenethyl group enhancing membrane interaction .

Biological Activity

The compound 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H20FN3O2
  • Molecular Weight : 321.37 g/mol
  • IUPAC Name : 9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Biological Activities

Research indicates that compounds in the chromeno-oxazine class exhibit various biological activities. The following sections summarize the key findings related to the compound's bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of chromeno-oxazine derivatives. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. This leads to cell cycle arrest and subsequent cell death.
Cell LineInhibition Rate (%)IC50 (μM)
HepG299.986.92
A549100.078.99
MCF7100.398.26

These findings suggest that the compound may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a range of pathogens:

  • Antibacterial Effects : Preliminary studies have shown significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal Properties : The compound demonstrated efficacy against various fungal strains, indicating its potential as an antifungal agent.

Anti-inflammatory Effects

Research has indicated that chromeno-oxazine derivatives possess anti-inflammatory properties:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces nitric oxide production in macrophages.

This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of the compound on HepG2 liver cancer cells revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In a comparative study with standard antibiotics, the compound exhibited superior antimicrobial activity against resistant strains of bacteria .

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